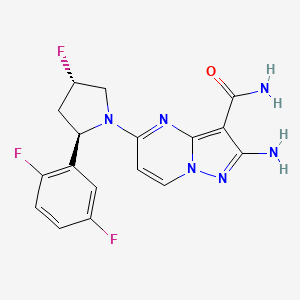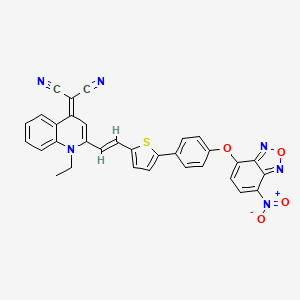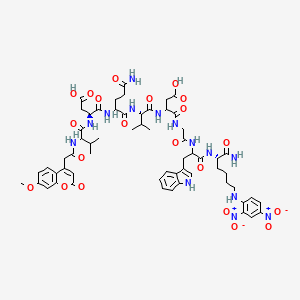
Mca-VDQVDGW-Lys(Dnp)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mca-VDQVDGW-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. This compound is designed to be a substrate for caspase-7, an enzyme involved in the process of apoptosis (programmed cell death). Upon cleavage by caspase-7, the compound releases 7-methoxycoumarin-4-acetyl (Mca), which can be quantified through its fluorescence properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQVDGW-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the final product.
化学反応の分析
Types of Reactions
Mca-VDQVDGW-Lys(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. When exposed to caspase-7, the peptide bond between specific amino acids is cleaved, releasing the fluorescent Mca moiety.
Common Reagents and Conditions
Enzyme: Caspase-7
Buffer: Typically, a buffer solution at physiological pH is used to maintain enzyme activity.
Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic cleavage of this compound is 7-methoxycoumarin-4-acetyl (Mca), which exhibits fluorescence and can be quantified to measure caspase-7 activity .
科学的研究の応用
Mca-VDQVDGW-Lys(Dnp)-NH2 is widely used in scientific research, particularly in the fields of:
Biochemistry: To study the activity of caspase-7 and other proteases.
Cell Biology: To investigate apoptosis and related cellular processes.
Medicine: As a tool to screen for potential inhibitors of caspase-7, which could be therapeutic agents for diseases involving excessive apoptosis.
Industry: In the development of diagnostic assays for detecting caspase activity.
作用機序
The mechanism of action of Mca-VDQVDGW-Lys(Dnp)-NH2 involves its recognition and cleavage by caspase-7. Caspase-7 specifically targets the peptide bond between certain amino acids in the substrate. Upon cleavage, the Mca moiety is released, which can be detected and quantified through its fluorescence. This allows researchers to measure caspase-7 activity and study its role in apoptosis .
類似化合物との比較
Similar Compounds
Mca-DEVDGW-Lys(Dnp)-NH2: Another caspase substrate with a different peptide sequence.
Mca-LEHDGW-Lys(Dnp)-NH2: A substrate for caspase-9, another enzyme involved in apoptosis.
Uniqueness
Mca-VDQVDGW-Lys(Dnp)-NH2 is unique due to its specific sequence, which makes it a selective substrate for caspase-7. This selectivity allows for precise measurement of caspase-7 activity without interference from other proteases .
特性
分子式 |
C60H74N14O21 |
|---|---|
分子量 |
1327.3 g/mol |
IUPAC名 |
3-[[(2S)-2-[[5-amino-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40?,41?,42?,43-,52?,53-/m0/s1 |
InChIキー |
IAEXPKQPOUYJTI-UQRVRJOKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C(C(C)C)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




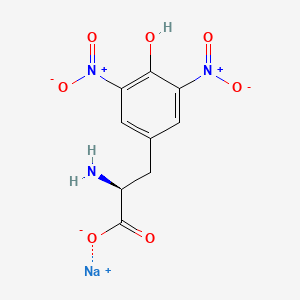
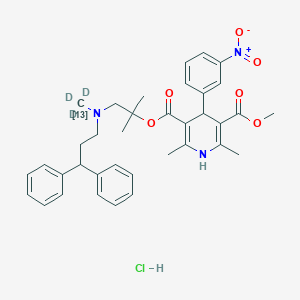

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

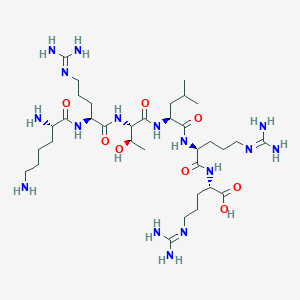
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
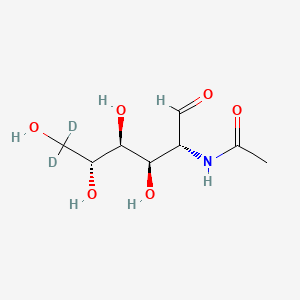
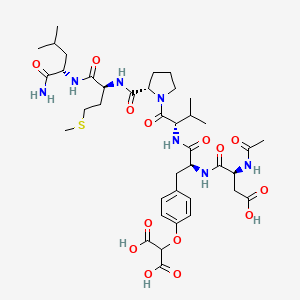
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
